molecular formula C14H12F2O2 B12724603 2,2'-Difluoro-3,3'-dimethoxy-1,1'-biphenyl CAS No. 2316733-82-9

2,2'-Difluoro-3,3'-dimethoxy-1,1'-biphenyl

Katalognummer: B12724603
CAS-Nummer: 2316733-82-9
Molekulargewicht: 250.24 g/mol
InChI-Schlüssel: RIKANRQECXDBPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-Difluoro-3,3’-dimethoxy-1,1’-biphenyl is an organic compound with the molecular formula C14H12F2O2 and a molar mass of 250.24 g/mol . This compound is characterized by the presence of two fluorine atoms and two methoxy groups attached to a biphenyl structure.

Vorbereitungsmethoden

The synthesis of 2,2’-difluoro-3,3’-dimethoxy-1,1’-biphenyl typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

2,2’-Difluoro-3,3’-dimethoxy-1,1’-biphenyl undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2,2’-Difluoro-3,3’-dimethoxy-1,1’-biphenyl has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2’-difluoro-3,3’-dimethoxy-1,1’-biphenyl involves its interaction with specific molecular targets. The fluorine atoms and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

2,2’-Difluoro-3,3’-dimethoxy-1,1’-biphenyl can be compared with other biphenyl derivatives such as:

    2,2’-Difluoro-3,3’-dimethoxybiphenyl: Similar structure but different substitution pattern.

    1,1’-Biphenyl, 2’-fluoro-2,3-dimethoxy: Contains a single fluorine atom and methoxy groups at different positions.

    2,3-Dimethoxy-2’-(trifluoromethoxy)-1,1’-biphenyl: Contains a trifluoromethoxy group instead of two fluorine atoms.

The uniqueness of 2,2’-difluoro-3,3’-dimethoxy-1,1’-biphenyl lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

2316733-82-9

Molekularformel

C14H12F2O2

Molekulargewicht

250.24 g/mol

IUPAC-Name

2-fluoro-1-(2-fluoro-3-methoxyphenyl)-3-methoxybenzene

InChI

InChI=1S/C14H12F2O2/c1-17-11-7-3-5-9(13(11)15)10-6-4-8-12(18-2)14(10)16/h3-8H,1-2H3

InChI-Schlüssel

RIKANRQECXDBPV-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1F)C2=C(C(=CC=C2)OC)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.